1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

Lipophilicity Blood-Brain Barrier Physicochemical Properties

1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1021250-35-0) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, with the molecular formula C20H26N4O2 and a molecular weight of 354.4 g/mol. Structurally, it features a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via an ethylene spacer to a cyclohexyl urea moiety.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1021250-35-0
Cat. No. B2632876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
CAS1021250-35-0
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3
InChIInChI=1S/C20H26N4O2/c1-15-7-9-16(10-8-15)18-11-12-19(25)24(23-18)14-13-21-20(26)22-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H2,21,22,26)
InChIKeyOCLUXTQGFUGPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1021250-35-0): Baseline Characterization for Scientific Procurement


1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1021250-35-0) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, with the molecular formula C20H26N4O2 and a molecular weight of 354.4 g/mol . Structurally, it features a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via an ethylene spacer to a cyclohexyl urea moiety. This compound resides within a chemotype extensively investigated in patents as phosphodiesterase (PDE) inhibitors, particularly targeting PDE10A and PDE2 isoforms for central nervous system indications [1]. The combination of a lipophilic cyclohexyl group, a hydrogen-bond-capable urea linker, and an aromatic p-tolyl-substituted pyridazinone heterocycle distinguishes it from simpler urea or pyridazinone analogs in terms of its potential binding pharmacophore.

Why Generic Pyridazinone or Urea Analogs Cannot Substitute for 1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea


Within the pyridazinone-urea chemical space, minor structural modifications profoundly affect potency, selectivity, and pharmacokinetics. Patent data from Takeda Pharmaceutical demonstrates that pyridazinone PDE10A inhibitors with a 23 nM IC50 can achieve >110-fold selectivity over other PDE isoforms through specific interactions with the selectivity pocket (e.g., Tyr683) [1]. The cyclohexyl urea motif in the target compound provides a constrained, lipophilic hydrogen-bond donor/acceptor system distinct from aromatic urea (e.g., phenyl urea) or benzyl urea analogs. Simultaneously, the p-tolyl substituent on the pyridazinone ring contributes to π-stacking and hydrophobic interactions that a simple phenyl or pyridyl replacement cannot replicate. Substitution with a des-methyl analog (1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea) removes a key hydrophobic contact, while replacing cyclohexyl with benzyl (1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea) introduces conformational flexibility and altered steric bulk. These differences preclude reliable interchangeability without quantitative experimental verification.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea vs. Closest Analogs


Cyclohexyl vs. Benzyl Substituent: Impact on Predicted Lipophilicity and Blood-Brain Barrier Penetration Potential

Comparative analysis of calculated logP values reveals that the cyclohexyl substituent of the target compound (C20H26N4O2, MW 354.4) confers distinct lipophilicity relative to benzyl analogs such as 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea (C23H26N4O2, MW 390.5) . The cyclohexyl group provides saturated ring hydrophobicity without the additional aromatic π-system, which is a critical determinant in CNS drug design where excessive aromaticity correlates with poor developability. In the context of Takeda's PDE10A inhibitor program, cyclohexyl-containing pyridazinone ureas have demonstrated favorable brain penetration profiles [1].

Lipophilicity Blood-Brain Barrier Physicochemical Properties

p-Tolyl Substitution on Pyridazinone: Differentiation from Unsubstituted and Heteroaryl Analogs

The p-tolyl group at the 3-position of the pyridazinone ring is a critical pharmacophoric element distinct from unsubstituted pyridazinone cores. In a related acetylcholinesterase inhibitor study, N-substituted (p-tolyl)pyridazin-3(2H)-one derivatives displayed a range of inhibitory activities depending on the N-substituent, confirming that the p-tolyl group is necessary but not sufficient for bioactivity [1]. The target compound's p-tolyl substituent provides a methyl-substituted aromatic surface for van der Waals contacts, which is absent in the des-methyl analog 1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (C13H20N4O2, MW 264.3). In PDE10A inhibitor design, the aryl substituent occupying the hydrophobic pocket adjacent to Tyr683 is a key determinant of both potency and isoform selectivity [2].

Structure-Activity Relationship PDE Inhibition Hydrophobic Pocket

Ethylene Linker Length: Differentiation from Propylene-Bridged Analogs

The ethylene (-CH2-CH2-) spacer connecting the pyridazinone N1 to the urea nitrogen defines the spatial relationship between the two pharmacophoric elements. The target compound employs an ethylene linker, whereas analogs such as 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea incorporate a propylene (-CH2-CH2-CH2-) spacer . In PDE10A inhibitor optimization at Takeda, linker length and composition were systematically varied, and the ethylene-linked series demonstrated distinct potency and brain penetration profiles compared to propylene-linked congeners [1]. The one-carbon difference alters the distance between the urea and pyridazinone, affecting the ability of the urea carbonyl to engage conserved water molecules or active-site residues.

Linker Optimization Conformational Flexibility PDE10A

Recommended Application Scenarios for 1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea Based on Structural Differentiation Evidence


CNS PDE10A Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

The cyclohexyl urea motif offers reduced aromatic character compared to benzyl or phenyl urea analogs, aligning with CNS drug-design principles that favor lower aromatic ring counts for improved solubility and reduced off-target binding. This compound serves as a core scaffold for medicinal chemistry teams pursuing PDE10A inhibitors where brain penetration is required, as demonstrated by Takeda's successful cyclohexyl-containing pyridazinone series [1].

Structure-Activity Relationship Studies Exploring Hydrophobic Pocket Occupancy in PDE Isoforms

The p-tolyl substituent provides a defined hydrophobic contact that can be systematically varied (methyl position, replacement with halogen, or extension to biphenyl) to probe the tolerance of the PDE selectivity pocket. This compound is a suitable reference standard for SAR campaigns mapping the hydrophobic sub-pocket adjacent to Tyr683 in PDE10A or analogous regions in PDE2 [1].

Pharmacokinetic Profiling of Pyridazinone-Urea Hybrids with Defined Linker Geometry

The ethylene linker creates a specific distance constraint between the pyridazinone and urea pharmacophores. This compound can be used as a benchmark in comparative metabolic stability and permeability assays against propylene-linked or directly N-substituted analogs to deconvolute the contribution of linker length to ADME properties [2].

Chemical Biology Probe Development for PDE Target Engagement Studies

When conjugated with an appropriate reporter tag via the cyclohexyl ring or the pyridazinone core, this scaffold enables target engagement studies. The structural differentiation from simple phenyl urea probes provides a tool compound with altered selectivity fingerprint that can help deconvolute PDE isoform contributions in cellular assays [1].

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